
Ipecac syrup
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipecac syrup is a medicinal compound derived from the dried rhizome and roots of the ipecacuanha plant (Carapichea ipecacuanha). Historically, it has been used as an expectorant in low doses and as a rapid-acting emetic in higher doses. The primary active ingredients in this compound are the alkaloids emetine and cephaeline . It was once widely used to induce vomiting in cases of accidental poisoning, but its use has declined due to the availability of more effective treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ipecac syrup is typically prepared through the alcohol extraction of the ipecacuanha plant’s roots and rhizomes. The extract is then mixed with glycerin, sugar (syrup), and methylparaben to create the final product .
Industrial Production Methods: The industrial production of this compound involves the following steps:
Harvesting: The roots and rhizomes of the ipecacuanha plant are harvested.
Extraction: The plant material is subjected to alcohol extraction to isolate the active alkaloids, emetine, and cephaeline.
Formulation: The extract is combined with glycerin, sugar, and preservatives to produce the syrup.
Analyse Chemischer Reaktionen
Types of Reactions: Ipecac syrup undergoes various chemical reactions, primarily involving its active alkaloids, emetine, and cephaeline. These reactions include:
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions involving the alkaloids can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Reduction: Reducing agents are less commonly used in the context of this compound.
Substitution: Various chemical reagents can be used to introduce different functional groups into the alkaloid structures.
Major Products Formed:
Oxidation Products: 9-O-demethylemetine and 10-O-demethylemetine.
Substitution Products: Various derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ipecac syrup and its alkaloids have been studied for various scientific research applications:
Medicine: Historically used to induce vomiting in cases of poisoning.
Biology: Used in studies related to emesis (vomiting) mechanisms and gastrointestinal physiology.
Chemistry: The alkaloids emetine and cephaeline are studied for their chemical properties and reactions.
Wirkmechanismus
The emetic components of ipecac syrup, emetine, and cephaeline, act both centrally and locally to induce vomiting. They irritate the stomach lining and chemically stimulate the chemoreceptor trigger zone in the medulla oblongata, leading to the emetic response . This dual action makes this compound effective in inducing vomiting quickly.
Vergleich Mit ähnlichen Verbindungen
Activated Charcoal: Used to adsorb toxins in cases of poisoning.
Apomorphine: Another emetic agent that acts centrally to induce vomiting.
Syrup of Ipecac vs. Emetine: While both contain emetine, syrup of ipecac is a mixture that includes other components, whereas emetine can be used in a more purified form for specific medical applications.
Uniqueness of Ipecac Syrup: this compound’s uniqueness lies in its dual action as both a local irritant and a central stimulant of the chemoreceptor trigger zone. This makes it a rapid and effective emetic, although its use has declined due to the availability of safer and more effective alternatives .
Eigenschaften
CAS-Nummer |
8012-96-2 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)






